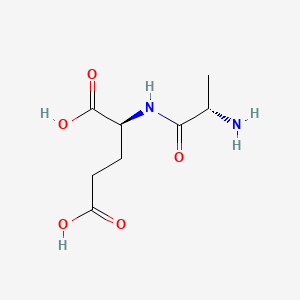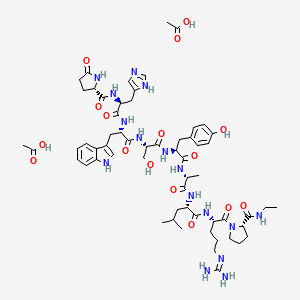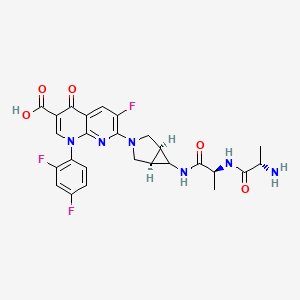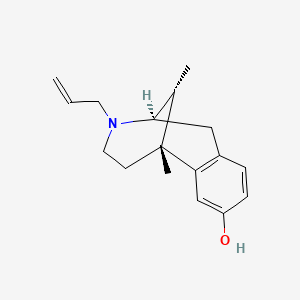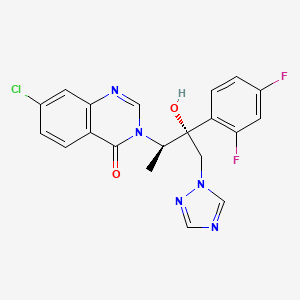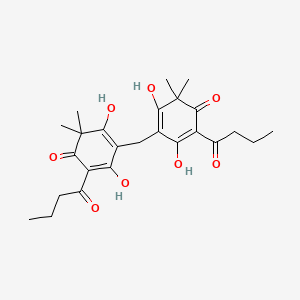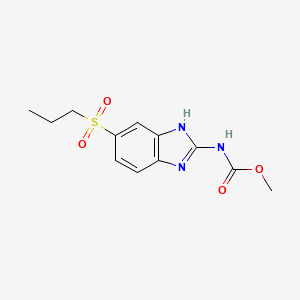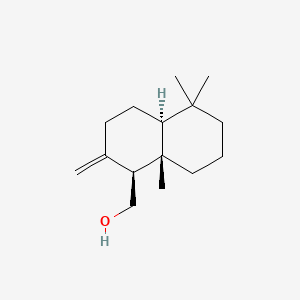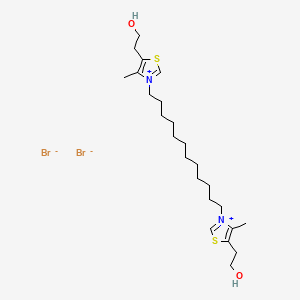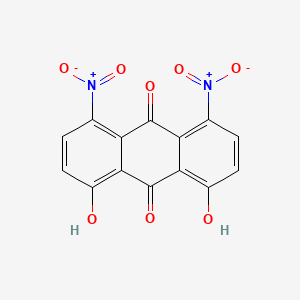
1,8-Dihydroxy-4,5-dinitroanthraquinone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) is the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . PPAT is a key enzyme involved in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic processes.
Mode of Action
DHDNA interacts with PPAT by binding to its nucleotide-binding site . The nitro group of DHDNA contributes significantly to the affinity of this anthraquinone for the nucleotide-binding site of PPAT . This interaction inhibits the activity of PPAT, thereby disrupting the metabolic processes that rely on coenzyme A.
Pharmacokinetics
The compound’s bioavailability can be inferred from its in vitro activity against certain bacteria .
Result of Action
DHDNA has been shown to have antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . It produces bacteriostatic effects on both Gram-positive bacteria at certain concentrations . . coli .
Biochemical Analysis
Biochemical Properties
1,8-Dihydroxy-4,5-dinitroanthraquinone has been identified as a promising inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in in silico studies . The nitro group of this anthraquinone contributes to its affinity for the nucleotide-binding site of PPAT .
Cellular Effects
In vitro studies have shown that this compound is active towards Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis . It was found to be ineffective against E. coli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme phosphopantetheine adenylyltransferase (PPAT). It binds to the nucleotide-binding site of PPAT, inhibiting the enzyme’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4,5-dinitroanthraquinone involves the nitration of anthraquinone derivatives. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The nitration process introduces nitro groups at specific positions on the anthraquinone ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-4,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted anthraquinone compounds .
Scientific Research Applications
1,8-Dihydroxy-4,5-dinitroanthraquinone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antiviral properties, particularly against the dengue virus.
Medicine: Potential therapeutic agent for the treatment of dengue fever and other viral infections.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxy-4,5-dinitroanthraquinone (ARDP0006)
- This compound (ARDP0009)
Uniqueness
This compound (ARDP0006) is more effective against the dengue virus compared to its analogue ARDP0009. The presence of nitro groups in ARDP0006 enhances its ability to form hydrogen bonds with amino acid residues in the active site of the NS2B/3 protease, making it a more potent inhibitor .
Properties
IUPAC Name |
1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCHQJDEYFYWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025076 | |
| Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992) | |
| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
81-55-0 | |
| Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dinitro-4,5-dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dinitrochrysazin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxy-4,5-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DINITROCHRYSAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEO6302D6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 1,8-dihydroxy-4,5-dinitroanthraquinone's antibacterial activity?
A: In silico studies suggest that this compound (DHDNA) acts as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Staphylococcus aureus and Enterococcus faecalis. [] This inhibition is likely facilitated by the interaction of DHDNA's nitro groups with the nucleotide-binding site of PPAT. [] While the exact downstream effects are not fully elucidated, PPAT plays a crucial role in bacterial coenzyme A biosynthesis, and its inhibition is expected to disrupt essential metabolic pathways. []
Q2: Does the structure of this compound influence its solubility in supercritical carbon dioxide?
A: Yes, the presence of the two nitro groups in this compound significantly reduces its solubility in supercritical carbon dioxide (sc-CO2) compared to other anthraquinone derivatives like 1,4-diaminoanthraquinone. [, ] The addition of specific functional groups on the anthraquinone backbone seems to influence its interaction with sc-CO2, thereby impacting solubility. []
Q3: How does this compound impact the combustion properties of propellants?
A: this compound, when incorporated into both double-base (DB) and composite modified double-base (CMDB) propellants, significantly enhances their burning rates, particularly at lower pressure ranges (2-6 MPa). [] This catalytic effect is observed to be as high as a 200% increase compared to propellants without DHDNA. [] Furthermore, DHDNA promotes a “wide-range plateau” combustion phenomenon, characterized by significantly lower pressure exponents within a specific pressure range, enhancing combustion stability. []
Q4: Have any computational methods been employed to study this compound?
A: Yes, molecular docking, pharmacophore modeling, molecular dynamics simulations, and free energy calculations have been employed to investigate the interaction of DHDNA with the PPAT enzyme. [] These studies have provided insights into its potential as an antibacterial agent and highlighted the importance of its nitro groups for target binding affinity. []
Q5: Are there in vitro studies supporting the antibacterial activity of this compound?
A: Yes, DHDNA has demonstrated in vitro activity against Gram-positive bacteria, including antibiotic-resistant isolates of Staphylococcus aureus and Enterococcus faecalis. [] The minimum inhibitory concentration (MIC) values were determined to be 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis. [] Importantly, time-kill kinetics studies indicated a bacteriostatic effect of DHDNA against these bacteria at the tested concentrations. []
Q6: What analytical methods have been used to study this compound?
A: Several analytical techniques have been employed to characterize and study DHDNA. These include Fourier transform infrared spectroscopy (FTIR), elemental analysis (EA), and X-ray fluorescence (XRF). [] These methods help determine the structural characteristics and elemental composition of the compound. [] Additionally, solubility studies often utilize specialized equipment like flow-type apparatus to measure solubility under specific temperature and pressure conditions, particularly in supercritical carbon dioxide. []
Q7: What is the historical context of research on this compound?
A: Early research on DHDNA focused primarily on its synthesis [, ] and solubility in supercritical carbon dioxide for potential applications in dyeing processes. [] More recently, research has expanded to explore its potential as an antibacterial agent [] and its catalytic properties in propellant combustion. [] This illustrates the evolving understanding and applications of this compound over time.
Q8: Are there any known alternatives or substitutes for this compound in its various applications?
A: While specific alternatives to DHDNA depend on the desired application, several other anthraquinone derivatives have been investigated for their solubility in supercritical carbon dioxide. [] Additionally, various metal salts of anthraquinones have been explored for their catalytic properties in propellant combustion, providing potential alternatives depending on the desired performance characteristics. [] Comparing the performance, cost, and environmental impact of these alternatives is crucial in identifying suitable substitutes for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


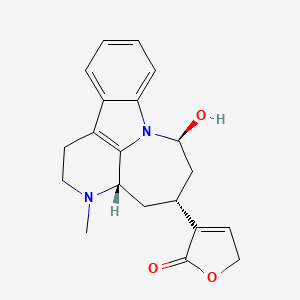

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)

